![molecular formula C20H14N4O14S2 B14282427 Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate CAS No. 132898-37-4](/img/structure/B14282427.png)
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate is an organic compound characterized by the presence of two 2,6-dinitrophenyl groups attached to a benzene-1,3-disulfonate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate typically involves the reaction of 2,6-dinitrobenzyl chloride with benzene-1,3-disulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding nitro and sulfonate derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as diamino derivatives from reduction and substituted derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonate groups can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4-dinitrophenyl)methyl benzene-1,3-disulfonate
- Bis(2,6-dinitrophenyl)methyl benzene-1,4-disulfonate
- Bis(2,6-dinitrophenyl)methyl benzene-1,2-disulfonate
Uniqueness
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the nitro groups and the sulfonate groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
132898-37-4 |
|---|---|
Molekularformel |
C20H14N4O14S2 |
Molekulargewicht |
598.5 g/mol |
IUPAC-Name |
bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N4O14S2/c25-21(26)17-6-2-7-18(22(27)28)15(17)11-37-39(33,34)13-4-1-5-14(10-13)40(35,36)38-12-16-19(23(29)30)8-3-9-20(16)24(31)32/h1-10H,11-12H2 |
InChI-Schlüssel |
JRKBARVPPQIJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OCC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


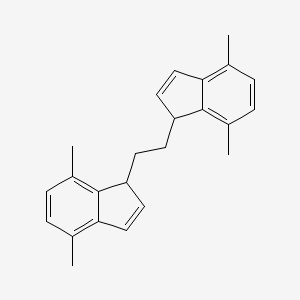

![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
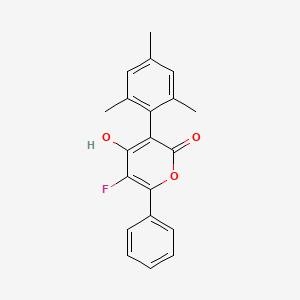
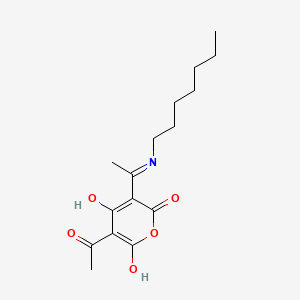
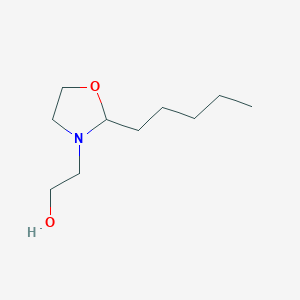
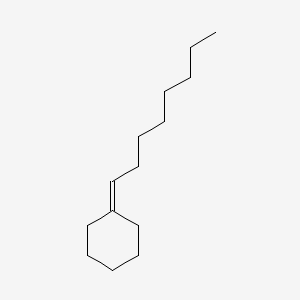
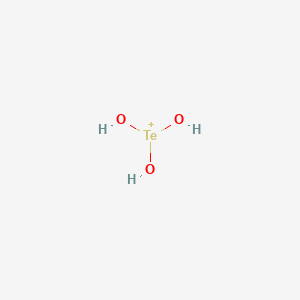

phosphanium perchlorate](/img/structure/B14282431.png)
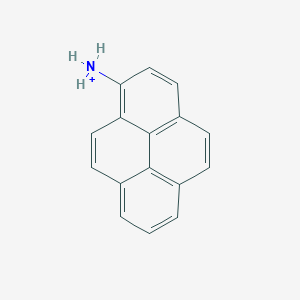
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
